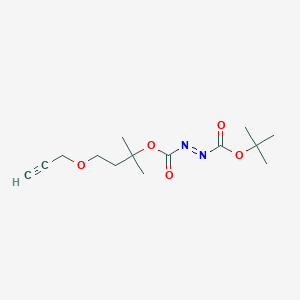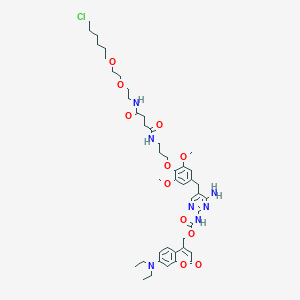
DiaAlk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DiaAlk is a clickable, electrophilic diazene probe which enables capture and site-centric proteomic analysis of oxidative post-translational modification (OxiPTM).
Aplicaciones Científicas De Investigación
1. Proteomic Analysis
DiaAlk, a clickable, electrophilic diazene probe, is utilized for proteomic analysis. Akter et al. (2018) describe its application in capturing and analyzing cysteine S-sulfinylation modifications in proteins. This method illuminates dynamic responses to oxidative stress and assists in identifying new substrates of sulfiredoxin, expanding our understanding of reactive oxygen species-associated diseases, particularly cancer (Akter et al., 2018).
2. Large-Scale Proteomics
In large-scale proteomics, reproducibility is critical. Poulos et al. (2020) assess the reproducibility of mass spectrometry over time across different instruments. They develop computational methods to improve quantitative accuracy in proteomics, highlighting this compound's potential role in enhancing the accuracy and reliability of large-scale proteomic data (Poulos et al., 2020).
3. Microalgae Harvesting
Kurniawati et al. (2014) investigate the use of natural biosurfactant saponin in conjunction with chitosan for harvesting microalgae. The study demonstrates that dispersed air flotation (DiAF) with saponin and chitosan is effective for separating microalgae and algogenic organic matter, potentially applicable in microalgae-based biorefineries (Kurniawati et al., 2014).
4. Diatom Cultivation and Biotechnology
Lebeau and Robert (2003) discuss the biotechnological applications of diatoms, emphasizing the need for optimizing culture processes to reduce costs. Their work sheds light on the potential of genetically engineered microalgae that can be cultivated in heterotrophic conditions, offering new opportunities for biotechnological compounds (Lebeau & Robert, 2003).
5. Genome Engineering in Diatoms
Daboussi et al. (2014) showcase the use of genome engineering techniques in the diatom Phaeodactylum tricornutum. Their research demonstrates targeted and stable modifications of the diatom genome, leading to the creation of strains with enhanced lipid production, highlighting diatoms' potential in biofuel production (Daboussi et al., 2014).
Propiedades
Fórmula molecular |
C14H22N2O5 |
|---|---|
Peso molecular |
298.34 |
Nombre IUPAC |
1-(tert-Butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-7-9-19-10-8-14(5,6)21-12(18)16-15-11(17)20-13(2,3)4/h1H,8-10H2,2-6H3/b16-15+ |
Clave InChI |
XJQVERHFBNGDPW-FOCLMDBBSA-N |
SMILES |
O=C(/N=N/C(OC(CCOCC#C)(C)C)=O)OC(C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DiaAlk |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)

![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)
